molecular formula C19H20ClF2N3O4S B4698308 N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE

N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE

Cat. No.: B4698308
M. Wt: 459.9 g/mol
InChI Key: MHBWWNZACFBKGS-UHFFFAOYSA-N
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Description

N~1~-[3-Chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)piperazino]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl ring, a difluoromethoxy group, and a piperazine ring substituted with a phenylsulfonyl group. Its molecular formula is C20H22ClF2N3O4S, and it has a molecular weight of 473.92 g/mol .

Preparation Methods

The synthesis of N1-[3-Chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)piperazino]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the chlorinated phenyl ring:

    Synthesis of the piperazine ring: The piperazine ring is synthesized separately and then functionalized with a phenylsulfonyl group.

    Coupling reaction: The chlorinated phenyl ring and the functionalized piperazine ring are coupled together using appropriate coupling reagents and conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

N~1~-[3-Chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)piperazino]acetamide undergoes various chemical reactions, including:

    Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the breakdown of the amide bond.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents .

Scientific Research Applications

N~1~-[3-Chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)piperazino]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3-Chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)piperazino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF2N3O4S/c20-16-12-14(6-7-17(16)29-19(21)22)23-18(26)13-24-8-10-25(11-9-24)30(27,28)15-4-2-1-3-5-15/h1-7,12,19H,8-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBWWNZACFBKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)OC(F)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE
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N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE
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N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE
Reactant of Route 4
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N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE
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N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE
Reactant of Route 6
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N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE

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